Clindamycin palmitate hydrochloride Clindamycin palmitate hydrochloride Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin palmitate hydrochloride is used for oral suspension.
Brand Name: Vulcanchem
CAS No.: 25507-04-4
VCID: VC20758428
InChI: InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1
SMILES: CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Molecular Formula: C34H64Cl2N2O6S
Molecular Weight: 699.9 g/mol

Clindamycin palmitate hydrochloride

CAS No.: 25507-04-4

Cat. No.: VC20758428

Molecular Formula: C34H64Cl2N2O6S

Molecular Weight: 699.9 g/mol

* For research use only. Not for human or veterinary use.

Clindamycin palmitate hydrochloride - 25507-04-4

CAS No. 25507-04-4
Molecular Formula C34H64Cl2N2O6S
Molecular Weight 699.9 g/mol
IUPAC Name [(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride
Standard InChI InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1
Standard InChI Key GTNDZRUWKHDICY-KXROMCTESA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl
SMILES CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl

Chemical Structure and Properties

Clindamycin palmitate hydrochloride is derived from the parent compound lincomycin through a 7(S)-chloro-substitution of the 7(R)-hydroxyl group, followed by esterification with palmitic acid and salt formation with hydrochloric acid . The full chemical name reflects this complex structure: Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride . This extensive nomenclature indicates the multiple chemical modifications required to produce the final pharmaceutical compound.

The structural formula reveals a complex sugar-based backbone with the distinctive chloro-substitution that characterizes clindamycin derivatives. The palmitate ester chain significantly increases the lipophilicity of the molecule compared to clindamycin hydrochloride, while the hydrochloride salt formation enhances water solubility - a crucial property for pharmaceutical preparations . This deliberate chemical engineering creates a balance between lipophilicity for membrane permeability and water solubility for dissolution in aqueous bodily fluids.

The compound's amphipathic nature, possessing both hydrophilic and lipophilic regions, contributes to its unique pharmacokinetic profile. This characteristic facilitates absorption from the gastrointestinal tract while maintaining sufficient stability prior to hydrolysis to the active form.

Pharmaceutical Formulations

The primary commercial formulation of clindamycin palmitate hydrochloride is marketed as CLEOCIN PEDIATRIC Flavored Granules, designed specifically for reconstitution into an oral solution . This formulation delivers a standardized concentration where each 5 mL contains the equivalent of 75 mg clindamycin base after reconstitution . The granule formulation provides extended stability prior to reconstitution compared to pre-mixed liquid formulations.

The complete formulation includes several inactive ingredients that serve specific pharmaceutical functions:

IngredientFunction
Artificial cherry flavorTaste masking agent
EthylparabenPreservative
Pluronic F68Surfactant/solubilizer
SimethiconeAnti-foaming agent
SucroseSweetening agent/bulking agent

These excipients collectively enhance palatability, maintain microbiological stability, and ensure proper dissolution characteristics . The cherry flavoring specifically addresses the taste concerns that often reduce medication adherence in pediatric populations. This thoughtful formulation design exemplifies pharmaceutical development targeted at improving therapeutic outcomes through enhanced patient compliance.

After reconstitution, the resulting solution maintains its stability for two weeks when stored at room temperature . Interestingly, refrigeration is contraindicated as it causes undesirable thickening of the solution, potentially affecting dosing accuracy and patient acceptance .

Once in the systemic circulation, clindamycin (derived from the hydrolyzed palmitate ester) exhibits extensive protein binding, with approximately 93% bound to plasma proteins . The drug distributes widely throughout body tissues and fluids, including saliva, ascites fluid, peritoneal fluid, pleural fluid, synovial fluid, bone, and bile . However, clinically significant concentrations are not achieved in cerebrospinal fluid, even in the presence of inflamed meninges, limiting its utility for central nervous system infections .

Metabolism

Clindamycin undergoes significant hepatic metabolism through well-characterized pathways. In vitro studies using human liver and intestinal microsomes have established that clindamycin is predominantly metabolized by Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP3A5 . This metabolic process generates two primary metabolites:

  • Clindamycin sulfoxide (major bioactive metabolite)

  • N-desmethylclindamycin (minor metabolite)

The identification of these specific CYP enzymes has important clinical implications for potential drug interactions. As noted in the research literature, inhibitors of CYP3A4 and CYP3A5 may increase plasma concentrations of clindamycin, necessitating monitoring for adverse reactions . Conversely, inducers of these enzymes, such as rifampicin, may reduce plasma concentrations of clindamycin, potentially compromising therapeutic efficacy .

Special Populations

Age-related differences in pharmacokinetics have been documented for clindamycin palmitate hydrochloride. While standard pharmacokinetic parameters such as clearance, volume of distribution, and area under the serum concentration-time curve remain relatively unchanged between younger adults (18-39 years) and elderly volunteers (61-79 years) after intravenous administration of clindamycin phosphate, oral administration reveals important differences .

In elderly patients, the average elimination half-life increases substantially:

  • Clindamycin hydrochloride: ~4.0 hours (range 3.4-5.1 h) in elderly vs. 3.2 hours (range 2.1-4.2 h) in younger adults

  • Clindamycin palmitate hydrochloride: ~4.5 hours in elderly subjects

This extended half-life in elderly patients may require dosage adjustments or careful monitoring to prevent accumulation and potential toxicity with repeated dosing.

Neonatal pharmacokinetics demonstrate even more pronounced differences, with half-life values that vary significantly based on gestational age, chronologic age, and body weight. Research indicates that the serum half-life averages:

  • 8.7 hours in premature neonates

  • 3.6 hours in full-term neonates

  • Approximately 3 hours in infants aged 4 weeks to 1 year

These developmental changes in drug metabolism and elimination emphasize the importance of age-appropriate dosing strategies, particularly in the most vulnerable pediatric populations.

Clinical Applications

Clindamycin palmitate hydrochloride serves several important clinical roles in contemporary medicine. Its principal application is in the treatment of infections caused by anaerobic bacteria, leveraging the potent antimicrobial activity of the clindamycin moiety . The pediatric formulation specifically addresses the challenges of administering antibiotics to children, where palatability and ease of administration significantly impact treatment adherence and success.

Beyond its traditional antibacterial applications, research has demonstrated utility in treating certain protozoal diseases, including malaria . This expanded spectrum of activity enhances its value in global health contexts where parasitic infections remain prevalent.

In dermatology, clindamycin formulations are commonly employed as topical treatments for acne vulgaris . While the palmitate hydrochloride salt is typically reserved for oral administration, the therapeutic benefits of clindamycin in dermatological conditions highlight its versatility as an antimicrobial agent.

Of particular clinical significance is clindamycin's activity against some strains of methicillin-resistant Staphylococcus aureus (MRSA) . In an era of increasing antimicrobial resistance, this activity against resistant organisms positions clindamycin as a valuable treatment option when first-line therapies prove ineffective.

The serum levels achieved with standard dosing regimens exceed the minimum inhibitory concentration (MIC) for most indicated organisms for at least six hours following administration . This pharmacodynamic profile supports the typical dosing intervals employed in clinical practice, ensuring sustained antimicrobial activity between doses.

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